molecular formula C11H11ClF3N B13699848 (1Z)-2,2,2-Trifluoro-N-(2,4,6-trimethylphenyl)ethanimidoyl chloride CAS No. 61984-65-4

(1Z)-2,2,2-Trifluoro-N-(2,4,6-trimethylphenyl)ethanimidoyl chloride

Cat. No.: B13699848
CAS No.: 61984-65-4
M. Wt: 249.66 g/mol
InChI Key: NWWFEFUEZQZINK-UHFFFAOYSA-N
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Description

(1Z)-2,2,2-Trifluoro-N-(2,4,6-trimethylphenyl)ethanimidoyl chloride is a specialized chemical building block of significant value in medicinal and synthetic chemistry. This compound functions as a key reactive intermediate, particularly in cyclization and heterocycle formation reactions. Its primary research application lies in the synthesis of nitrogen-containing heterocyclic scaffolds, which are common structural motifs in pharmaceuticals and agrochemicals. The presence of the trichloroimidoyl group and the electron-withdrawing trifluoromethyl group makes it a potent electrophile, readily participating in nucleophilic attack to form new carbon-nitrogen bonds. This reactivity is exploited in the construction of complex molecules, including potential inhibitors and ligands for biological targets. The steric profile of the mesityl (2,4,6-trimethylphenyl) group can impart selectivity in these reactions. Researchers utilize this reagent to efficiently generate diverse compound libraries for biological screening and drug discovery programs. As a high-purity synthetic intermediate, it is critical for exploring novel chemical space and accelerating the development of new therapeutic candidates. This product is intended for research applications in a laboratory setting only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

61984-65-4

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)ethanimidoyl chloride

InChI

InChI=1S/C11H11ClF3N/c1-6-4-7(2)9(8(3)5-6)16-10(12)11(13,14)15/h4-5H,1-3H3

InChI Key

NWWFEFUEZQZINK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C(C(F)(F)F)Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of imidoyl chlorides such as this compound generally involves the transformation of corresponding amides or related precursors bearing trifluoromethyl groups into the imidoyl chloride functionality. The key step is the chlorination of an amide or imidic acid intermediate to introduce the reactive imidoyl chloride moiety.

Typical Synthetic Route

A representative synthetic route involves the following steps:

  • Starting Material Preparation: The precursor amide, often 2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide, is synthesized by reacting 2,4,6-trimethylaniline with trifluoroacetic acid derivatives under controlled conditions.

  • Chlorination Step: The amide is then treated with chlorinating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl)2 to convert the amide carbonyl into the imidoyl chloride group.

  • Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the this compound in high purity.

Reaction Conditions and Optimization

  • Chlorinating Agents: Thionyl chloride is often preferred due to milder reaction conditions and ease of removal of by-products (SO2 and HCl gases).

  • Solvents: Common solvents include dichloromethane, chloroform, or other inert organic solvents that dissolve the starting amide and allow efficient chlorination.

  • Temperature: Reactions are typically conducted at reflux temperatures of the solvent or slightly elevated temperatures (40–80 °C) to optimize conversion while minimizing side reactions.

  • Reaction Time: Varies from 2 to 12 hours depending on reagent, temperature, and scale.

Representative Experimental Procedure (Adapted from Patent Literature)

  • In a dry 10 mL round-bottom flask, 0.5 mmol of 2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide is dissolved in 5 mL of dry dichloromethane.

  • To this solution, 1.2 equivalents of thionyl chloride are added dropwise under nitrogen atmosphere.

  • The reaction mixture is stirred at reflux for 6 hours.

  • After completion (monitored by TLC), the reaction mixture is cooled, and excess thionyl chloride and solvent are removed under reduced pressure.

  • The residue is purified by recrystallization from hexane or by silica gel chromatography to yield the target imidoyl chloride as a crystalline solid.

Analytical Characterization

The prepared compound is characterized by:

Comparative Analysis of Preparation Methods

Method Chlorinating Agent Solvent Temperature Yield (%) Notes
Method A Thionyl chloride Dichloromethane Reflux (~40 °C) 75–85 Mild conditions, easy work-up
Method B Phosphorus pentachloride Chloroform Room temperature 65–75 More reactive, harsher
Method C Oxalyl chloride Dichloromethane 0–25 °C 70–80 Controlled reaction, less side products

The use of thionyl chloride is generally preferred for its operational simplicity and cleaner reaction profile, though phosphorus pentachloride offers a more reactive but harsher alternative.

Research Findings and Applications

  • The compound is a key intermediate in the synthesis of antiviral agents targeting influenza virus polymerase complexes, as trifluoromethyl-substituted imidoyl chlorides can be further elaborated into biologically active heterocycles.

  • The trifluoromethyl group enhances metabolic stability and binding affinity in medicinal chemistry applications.

  • Research shows that derivatives of this compound can inhibit viral endonuclease activity, an essential function in viral replication.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidoyl chloride group serves as a reactive site for nucleophilic displacement. Common nucleophiles (e.g., amines, alcohols, or thiols) replace the chloride atom, yielding substituted imidamides or derivatives.

Reaction TypeReagents/ConditionsProductsNotes
Amine SubstitutionPrimary/secondary amines in anhydrous dichloromethane or THF at 0–25°CN-(2,4,6-Trimethylphenyl)-2,2,2-trifluoroethanimidamide derivatives\text{N-(2,4,6-Trimethylphenyl)-2,2,2-trifluoroethanimidamide derivatives}Excess amine enhances yield .
AlcoholysisAlcohols (e.g., methanol, ethanol) with base (e.g., NaOH)Alkoxy-substituted ethanimidamide esters\text{Alkoxy-substituted ethanimidamide esters}Reaction rate depends on alcohol nucleophilicity .
Thiol SubstitutionThiols (e.g., benzyl mercaptan) in polar aprotic solventsThioimidamide derivatives\text{Thioimidamide derivatives}Requires inert atmosphere to avoid oxidation .

The trifluoromethyl group increases electrophilicity at the imidoyl carbon, accelerating substitution kinetics compared to non-fluorinated analogs .

Hydrolysis Reactions

Moisture sensitivity drives hydrolysis under ambient or aqueous conditions:

ConditionProductsMechanism
Cold water (0–10°C)2,2,2-Trifluoro-N-(2,4,6-trimethylphenyl)acetamide\text{2,2,2-Trifluoro-N-(2,4,6-trimethylphenyl)acetamide}Stepwise chloride displacement by water, forming a transient imidic acid intermediate .
Acidic hydrolysis (HCl, H₂O)Trifluoroacetic acid + 2,4,6-Trimethylaniline\text{Trifluoroacetic acid + 2,4,6-Trimethylaniline}Cleavage of the C–N bond under strong acidic conditions .
Basic hydrolysis (NaOH, H₂O)Sodium trifluoroacetate + 2,4,6-Trimethylaniline\text{Sodium trifluoroacetate + 2,4,6-Trimethylaniline}Base-mediated deprotonation and nucleophilic attack .

Hydrolysis kinetics are pH-dependent, with faster rates in acidic or basic media versus neutral conditions .

Condensation Reactions

The imidoyl chloride participates in condensations with carbonyl compounds (e.g., aldehydes, ketones) to form heterocycles or extended conjugated systems. For example:

Reaction PartnerConditionsProduct
BenzaldehydeAnhydrous toluene, reflux1-(2,4,6-Trimethylphenyl)-3-phenyl-2-(trifluoromethyl)imidazolidine\text{1-(2,4,6-Trimethylphenyl)-3-phenyl-2-(trifluoromethyl)imidazolidine}
AcetophenoneDMF, 80°C, K₂CO₃Trifluoromethyl-substituted enamine ketone adduct\text{Trifluoromethyl-substituted enamine ketone adduct}

These reactions exploit the chloride’s electrophilicity and the trimethylphenyl group’s steric stabilization of intermediates .

Reductive Transformations

Catalytic hydrogenation or hydride reduction modifies the imidoyl group:

Reducing AgentConditionsProduct
LiAlH₄Dry THF, 0°C → 25°CN-(2,4,6-Trimethylphenyl)-2,2,2-trifluoroethylamine\text{N-(2,4,6-Trimethylphenyl)-2,2,2-trifluoroethylamine}
H₂/Pd-CEthanol, 50 psiPartially reduced imidazoline derivative\text{Partially reduced imidazoline derivative}

Reduction selectivity depends on the steric bulk of the trimethylphenyl group, which can hinder access to the imidoyl moiety .

Oxidation Reactions

Controlled oxidation yields functionalized intermediates:

Oxidizing AgentConditionsProduct
mCPBACH₂Cl₂, 0°CN-Oxide derivative\text{N-Oxide derivative}
Ozone (O₃)-78°C, followed by workupTrifluoroacetylated fragments\text{Trifluoroacetylated fragments}

Oxidation is less common due to the stability of the trifluoromethyl group but remains viable under specific conditions .

Key Reactivity Trends

  • Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the imidoyl carbon, facilitating nucleophilic attacks .

  • Steric Effects : The 2,4,6-trimethylphenyl group slows reactions requiring planar transition states (e.g.,某些 condensations) .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF, THF) optimize substitution rates, while protic solvents favor hydrolysis .

Scientific Research Applications

2,2,2-Trifluoro-N-mesitylacetimidoyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-mesitylacetimidoyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances the electrophilicity of the acetimidoyl chloride moiety, making it more reactive towards nucleophiles. The mesityl group provides steric hindrance, influencing the selectivity and outcome of the reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is structurally distinct from N-(2,4,6-trimethylphenyl)acetamides (e.g., TMPA, TMPDCA) described in , which feature an amide (-NH-CO-) linkage instead of an imidoyl chloride (-N=C-Cl) group. Key differences include:

Parameter (1Z)-Target Compound N-(2,4,6-TMP) Acetamides N-(2,4,6-TCP) Chloroacetamides
Backbone Imidoyl chloride (N=C-Cl) Amide (-NH-CO-) Amide with Cl substituents
Aryl Group 2,4,6-Trimethylphenyl 2,4,6-Trimethylphenyl 2,4,6-Trichlorophenyl
Electron Effects Strongly electron-withdrawing (CF₃) Electron-donating (CH₃) Electron-withdrawing (Cl)
Steric Bulk High (mesityl + CF₃) Moderate (mesityl) High (trichlorophenyl)
Reactivity High (electrophilic Cl) Moderate (amide stability) Variable (depends on Cl substitution)
  • Trifluoro vs. Chloro/Methyl Substituents : The CF₃ group in the target compound enhances electrophilicity at the imidoyl carbon compared to methyl (TMPMA) or dichloro (TMPDCA) substituents in acetamides. This increases susceptibility to nucleophilic attack, facilitating reactions like hydrolysis or coupling .
  • In contrast, trichlorophenyl acetamides () exhibit stronger electron-withdrawing effects but less steric bulk .

Crystallographic and Bond Parameter Insights

highlights that substitutions on the acetamide backbone alter bond lengths and crystal packing. For example, chloro-substituted acetamides (e.g., TMPDCA) exhibit shorter C=O bond lengths due to electron withdrawal, while methyl groups (TMPMA) elongate bonds via electron donation. By analogy, the CF₃ group in the target compound likely shortens the C=N bond in the imidoyl chloride, increasing its rigidity and planarity .

Functional Analogues: Imidazolium Derivatives

lists imidazolium salts (e.g., 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) that share the mesityl substituent. While structurally distinct, these compounds similarly exploit steric bulk for applications in catalysis or ionic liquids. The target compound’s mesityl group may confer analogous advantages in stabilizing reactive intermediates or preventing aggregation .

Q & A

Basic Research Question

  • ¹H/¹⁹F NMR Spectroscopy : The (1Z)-configuration is confirmed by observing characteristic coupling patterns between the imine proton (NH) and the trifluoromethyl group. In the (1Z)-isomer, the imine proton shows a distinct downfield shift (δ 10–12 ppm) due to conjugation with the electron-withdrawing CF₃ group .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangements, as demonstrated in related imidazolium chloride structures where aryl groups form dihedral angles (e.g., 6.13°) that stabilize the Z-configuration .
  • HPLC-MS : Validates purity (>95%) and detects hydrolyzed byproducts like trifluoroacetamide derivatives .

How do electronic and steric effects of the 2,4,6-trimethylphenyl substituent influence reactivity in cross-coupling reactions?

Advanced Research Question
The 2,4,6-trimethylphenyl group acts as a steric shield , preventing undesired coordination of the imidoyl chloride to metal catalysts (e.g., Cu(I)) and reducing side reactions like β-hydride elimination. Its electron-donating methyl groups increase the electron density at the nitrogen center, enhancing nucleophilicity during coupling with aryl halides. However, excessive steric bulk can slow reaction kinetics, requiring ligand optimization (e.g., TMEDA or phosphine ligands) to balance activity and selectivity .

What are the key challenges in handling and storing this compound, and how can degradation be mitigated?

Basic Research Question
The compound is hygroscopic and prone to hydrolysis, forming trifluoroacetic acid derivatives . Storage recommendations:

  • Inert Atmosphere : Under argon or nitrogen in sealed ampules.
  • Low Temperatures : –20°C in desiccated environments.
  • Solvent Compatibility : Use anhydrous dichloromethane or THF for dissolution. Avoid protic solvents (e.g., MeOH, H₂O) .

What mechanistic pathways explain contradictory catalytic outcomes when using different transition-metal systems (e.g., Cu vs. Ru)?

Advanced Research Question
Contradictions arise from divergent metal-ligand interactions :

  • Cu(I) Systems : Promote single-electron transfer (SET) mechanisms, enabling C–N bond formation via radical intermediates. TMEDA ligands stabilize Cu(I) and enhance electron transfer efficiency .
  • Ru-Based Catalysts (e.g., Grubbs II): Operate through coordination-insertion pathways , where the imidoyl chloride acts as a carbene precursor. Here, steric effects dominate, and the 2,4,6-trimethylphenyl group prevents catalyst poisoning .
    To resolve discrepancies, researchers should conduct kinetic isotope effect (KIE) studies and DFT calculations to map energy barriers for competing pathways.

How can researchers resolve discrepancies in reported yields for benzimidazole synthesis using this compound?

Advanced Research Question
Yield variations often stem from substrate electronic effects or catalyst loading . For example:

  • Electron-deficient aryl amines accelerate oxidative addition but may deactivate catalysts via strong coordination.
  • Optimal Catalyst Ratios : Zhang et al. achieved 75–90% yields using 5 mol% Cu(I) and 10 mol% TMEDA, whereas Wu’s method (no ligand) resulted in lower yields (50–65%) . Systematic screening via Design of Experiments (DoE) can identify critical parameters (temperature, ligand ratio, solvent polarity).

What role does computational chemistry play in predicting the stability and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) simulations predict:

  • Thermodynamic Stability : The (1Z)-isomer is 8–12 kcal/mol more stable than the (1E)-form due to reduced steric clash between the CF₃ and aryl groups .
  • Reaction Pathways : Transition states for hydrolysis or coupling can be modeled to guide experimental design. For instance, calculations show that nucleophilic attack at the imine carbon has a lower activation energy than C–Cl bond cleavage .

How does the compound’s reactivity compare to non-fluorinated or non-methylated analogs in organometallic catalysis?

Advanced Research Question

  • Fluorine Effects : The CF₃ group increases electrophilicity at the imine carbon, accelerating nucleophilic additions but increasing susceptibility to hydrolysis.
  • Methylated Aryl Groups : Enhance thermal stability compared to non-methylated analogs. For example, 2,4,6-trimethylphenyl-substituted catalysts show 20–30% higher turnover numbers (TONs) in cross-couplings due to reduced decomposition .

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